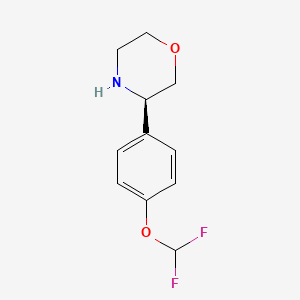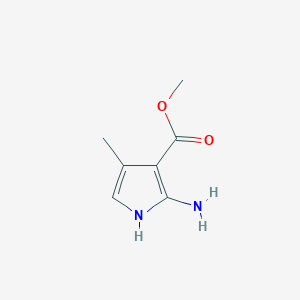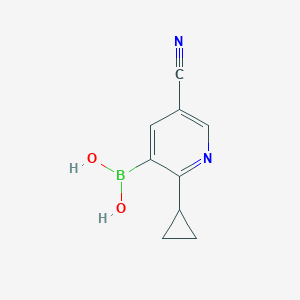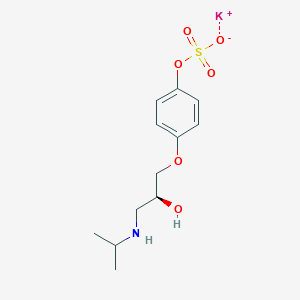
Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate typically involves multiple steps. The initial step often includes the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include isopropylamine, phenol derivatives, and sulfate sources. The reaction conditions may vary, but they generally require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate include:
Phenylboronic acids: Known for their use in drug design and organic synthesis.
Isopropylamine derivatives: Used in various chemical and pharmaceutical applications.
Sulfate esters: Commonly used in detergents and surfactants.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C12H18KNO6S |
|---|---|
分子量 |
343.44 g/mol |
IUPAC 名称 |
potassium;[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl] sulfate |
InChI |
InChI=1S/C12H19NO6S.K/c1-9(2)13-7-10(14)8-18-11-3-5-12(6-4-11)19-20(15,16)17;/h3-6,9-10,13-14H,7-8H2,1-2H3,(H,15,16,17);/q;+1/p-1/t10-;/m0./s1 |
InChI 键 |
LFTBBXHVFQVMSX-PPHPATTJSA-M |
手性 SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)OS(=O)(=O)[O-])O.[K+] |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)[O-])O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


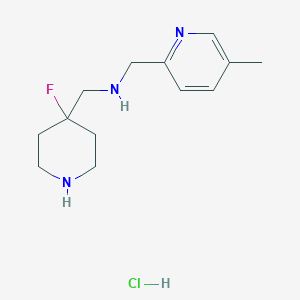
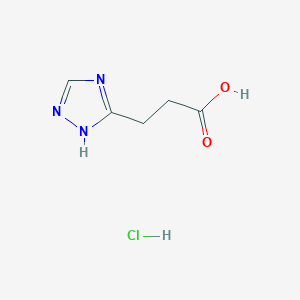
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
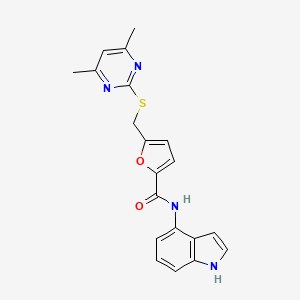
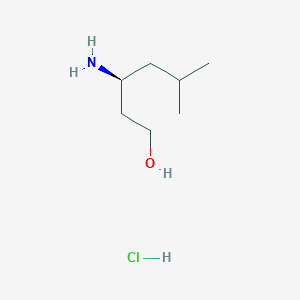
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
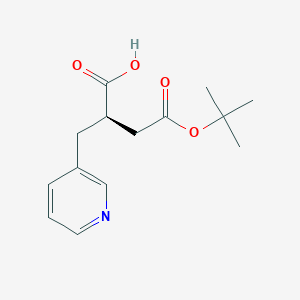

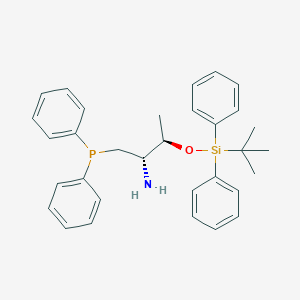
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
